(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone is a complex organic molecule characterized by its unique structural components, including a piperidine ring, a trifluoromethyl group, and a chlorobenzyl sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Chlorobenzyl Sulfonyl Group: This step involves the reaction of the piperidine intermediate with 2-chlorobenzyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl Phenyl Group: The final step involves the coupling of the piperidine derivative with a trifluoromethyl phenyl ketone under conditions that facilitate the formation of the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonyl group results in a sulfide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, (4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and trifluoromethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-{[(2-Bromobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone
- (4-{[(2-Methylbenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone
Uniqueness
Compared to similar compounds, (4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and binding properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
[4-[(2-chlorophenyl)methylsulfonylmethyl]-4-hydroxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3NO4S/c22-18-7-2-1-4-16(18)13-31(29,30)14-20(28)8-10-26(11-9-20)19(27)15-5-3-6-17(12-15)21(23,24)25/h1-7,12,28H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLGJVHUDCSFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CS(=O)(=O)CC2=CC=CC=C2Cl)O)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.